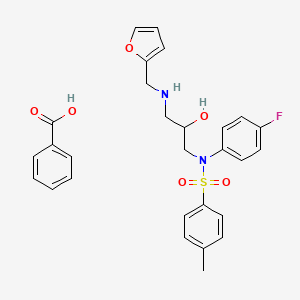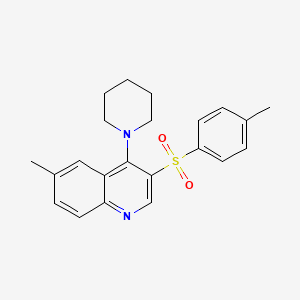
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, which involves the reaction of various chemicals. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. Additionally, several future directions have been identified for further research on this compound.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in various biological processes. Additionally, this compound has been shown to modulate the expression of certain genes, which can affect cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that this compound is relatively easy to synthesize using the method described above. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
Several future directions have been identified for further research on 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand how it affects cellular processes. Additionally, further studies are needed to determine the potential applications of this compound in the pharmaceutical and agricultural industries. Finally, future research should focus on identifying potential drug targets for this compound and developing more potent derivatives.
Métodos De Síntesis
The synthesis of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves the reaction of 2-chloro-6-fluoropyridine with 3-bromo-N-propylthiadiazol-2-amine. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then treated with 2-cyano-2-propyl-N-methylacetamide to obtain the final compound.
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
3-bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-3-8-16-17-11(19-8)15-10(18)9-6(12)4-5-7(13)14-9/h4-5H,2-3H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJRAFDNZPLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)
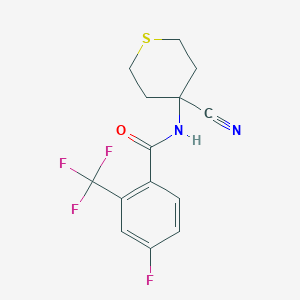
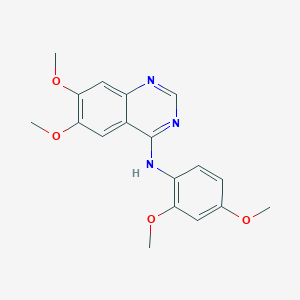
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2667688.png)
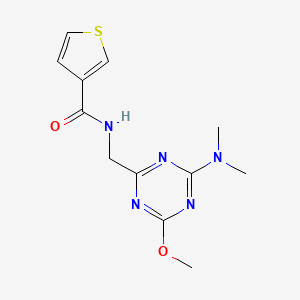

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2667694.png)
![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2667695.png)
![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2667696.png)
![N-ethyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2667700.png)
![1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667702.png)

